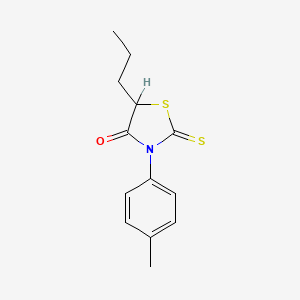![molecular formula C19H25NO B14710866 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one CAS No. 21977-77-5](/img/structure/B14710866.png)
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves several steps. One common synthetic route includes the reaction of cycloheptanone with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Hydrogenation: The compound can be hydrogenated to reduce double bonds, often using palladium on carbon as a catalyst.
Scientific Research Applications
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar piperidine structure but differs in its functional groups and overall molecular structure.
2-(4-Phenylpiperidin-1-yl)ethanamine: Another similar compound with a piperidine ring, but with different substituents and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21977-77-5 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C19H25NO/c21-19-10-6-2-5-9-18(19)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2 |
InChI Key |
YBRNNEVOPJGJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CN2CCC(CC2)C3=CC=CC=C3)C(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


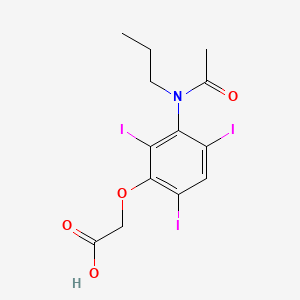


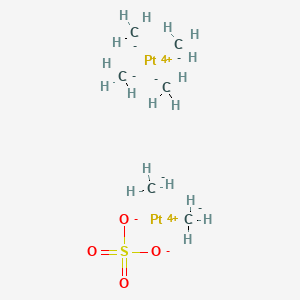

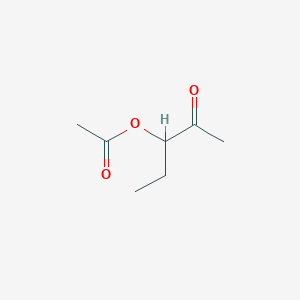
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
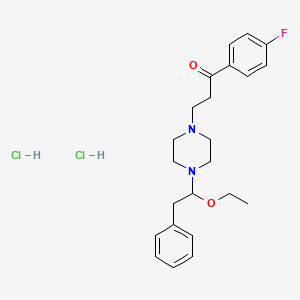
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
